molecular formula C10H25NO5SSi B3270439 Methanesulfonamide, N-[3-(triethoxysilyl)propyl]- CAS No. 52663-44-2

Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-

Cat. No. B3270439
CAS RN: 52663-44-2
M. Wt: 299.46 g/mol
InChI Key: YKAUFQXNKOSKLG-UHFFFAOYSA-N
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Description

“Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-” is a chemical compound that contains a total of 42 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .


Molecular Structure Analysis

“Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-” has a complex molecular structure with a variety of bond types. It contains 42 bonds in total, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .

properties

IUPAC Name

N-(3-triethoxysilylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO5SSi/c1-5-14-18(15-6-2,16-7-3)10-8-9-11-17(4,12)13/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAUFQXNKOSKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNS(=O)(=O)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO5SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40850965
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52663-44-2
Record name N-[3-(Triethoxysilyl)propyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40850965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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